Product packaging for Dichloromethoxybenzenediol(Cat. No.:CAS No. 75562-93-5)

Dichloromethoxybenzenediol

Cat. No.: B13770384
CAS No.: 75562-93-5
M. Wt: 209.02 g/mol
InChI Key: CEYLTJHXZQFYST-UHFFFAOYSA-N
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Description

Contextualization of Dichloromethoxybenzenediol within Aromatic Compound Classes

This compound, with its two chlorine atoms, a methoxy (B1213986) group, and two hydroxyl groups attached to a benzene (B151609) ring, is a prime example of a highly substituted aromatic compound. ontosight.ai Its formal IUPAC name is 4,5-dichloro-3-methoxybenzene-1,2-diol. The presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (chloro) groups on the same aromatic nucleus creates a complex electronic environment, influencing its chemical behavior and potential applications. researchgate.net Aromatic compounds, in general, are central to organic chemistry, forming the backbone of numerous natural products, pharmaceuticals, and materials. openaccessjournals.com

Rationale for Investigating Highly Substituted Aromatic Diols

The investigation of highly substituted aromatic diols like this compound is driven by several key factors. The dense arrangement of functional groups on the aromatic ring can lead to unique steric and electronic interactions, which in turn can give rise to novel chemical reactivity and physical properties. oregonstate.edunih.gov Researchers are particularly interested in how the interplay between different substituents affects the acidity of the hydroxyl protons, the compound's redox potential, and its susceptibility to further chemical modification. Understanding these relationships is crucial for designing molecules with tailored functionalities for applications in materials science and as intermediates in the synthesis of complex target molecules. ontosight.ai

Overview of Contemporary Research Paradigms in Complex Organic Synthesis and Characterization

Modern organic synthesis has shifted towards achieving "atomic precision," enabling the construction of complex molecules with unprecedented control over their structure and function. researchgate.net Key trends include the development of new catalytic methods, such as cross-coupling reactions and photocatalysis, which allow for the selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.netslideshare.net The synthesis of complex molecules is a multi-step process that involves not only the construction of the carbon skeleton but also the precise introduction and transformation of functional groups, often with specific stereochemical control. msu.edu Advanced analytical techniques are indispensable for the characterization of these complex structures, providing detailed information about their composition and purity. researchgate.net

Academic Significance and Potential Research Trajectories for Novel Aromatic Frameworks

The development of novel aromatic frameworks, including highly functionalized ones like this compound, is of significant academic interest. These structures serve as platforms for exploring fundamental concepts in aromaticity, substituent effects, and non-covalent interactions. openaccessjournals.com A promising research direction lies in the creation of porous aromatic frameworks (PAFs), which are materials with high surface areas and tunable properties. acs.orgnih.gov These materials, constructed from aromatic building blocks, have potential applications in gas storage, separation, and catalysis. acs.orgacs.org The functional groups on compounds like this compound could be exploited to create specific functionalities within these frameworks, either through direct incorporation during synthesis or by post-synthetic modification. nih.govacs.org

Research Findings on this compound

Detailed research into the synthesis and properties of this compound reveals important aspects of its chemical nature.

The synthesis of this compound typically involves a multi-step process. ontosight.ai This can include the chlorination of a benzene derivative, followed by methoxylation and hydroxylation reactions to introduce the respective functional groups onto the aromatic ring. ontosight.ai The precise sequence and reaction conditions are critical to achieving the desired substitution pattern.

The chemical properties of this compound are largely dictated by its functional groups. It has a molecular formula of C₇H₆Cl₂O₃ and a molecular weight of approximately 209.03 g/mol . ontosight.ai Due to its hydrophobic nature, it has limited solubility in water but is soluble in various organic solvents. ontosight.ai Research has indicated that this compound may possess antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest for potential pharmaceutical applications. ontosight.ai Furthermore, its structure makes it a valuable building block in materials science, particularly for the synthesis of specialized polymeric materials. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2O3 B13770384 Dichloromethoxybenzenediol CAS No. 75562-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75562-93-5

Molecular Formula

C7H6Cl2O3

Molecular Weight

209.02 g/mol

IUPAC Name

2,5-dichloro-3-methoxybenzene-1,4-diol

InChI

InChI=1S/C7H6Cl2O3/c1-12-7-5(9)4(10)2-3(8)6(7)11/h2,10-11H,1H3

InChI Key

CEYLTJHXZQFYST-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1O)Cl)O)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Dichloromethoxybenzenediol

Retrosynthetic Analysis of the Dichloromethoxybenzenediol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com This process involves breaking bonds (disconnections) and converting functional groups to identify plausible synthetic pathways. youtube.comyoutube.com

For a molecule like this compound, the primary disconnections involve the carbon-chlorine (C-Cl) bonds and the carbon-oxygen (C-O) bonds of the ether and diol functionalities. The key strategic decision is the order of these disconnections.

Disconnection of C-Cl Bonds: This approach suggests that the chlorine atoms are introduced onto a pre-existing methoxybenzenediol precursor via an electrophilic halogenation reaction. The feasibility of this step depends heavily on the directing effects of the methoxy (B1213986) and hydroxyl groups, which are both activating and ortho, para-directing. youtube.com

Disconnection of the C-O Ether Bond: This strategy involves disconnecting the methoxy group, leading to a dichlorobenzenediol intermediate. The forward reaction would be a selective etherification (methylation) of one of the hydroxyl groups. This can be challenging due to the similar reactivity of the two hydroxyl groups.

Disconnection of C-O Diol Bonds: This is generally less favorable as the direct introduction of hydroxyl groups onto a complex chlorinated aromatic ring can be difficult and lack regiocontrol. However, it might be considered if starting from a functionalized anisole (B1667542) derivative.

A logical approach often involves disconnecting the groups that are most synthetically labile or easiest to install last. youtube.com In this context, halogenation is a very common and well-understood transformation in aromatic chemistry, making the C-Cl bond disconnection a primary strategic choice.

Based on the disconnection strategies, several key precursors and intermediates can be identified. The choice of starting material is critical for an efficient synthesis.

Strategy Key Precursor Key Intermediate(s) Rationale
Halogenation Last MethoxybenzenediolNoneDirect chlorination of a suitable methoxybenzenediol isomer. The challenge is controlling the position of the incoming chlorine atoms.
Etherification Last DichlorobenzenediolDichlorobenzenediolMethylation of a dichlorinated catechol or hydroquinone (B1673460) derivative. The challenge is achieving mono-methylation.
Ortho-Functionalization Anisole or MethoxybenzenediolLithiated Anisole/MethoxybenzenediolUtilizes a directed ortho metalation approach for precise placement of substituents. wikipedia.org

The most promising precursors are simple, commercially available benzenediols (e.g., catechol, hydroquinone) or methoxyphenols (e.g., guaiacol). These molecules provide a functionalized scaffold upon which the remaining groups can be installed. For example, starting with a methoxybenzenediol allows for subsequent chlorination to reach the final product. researchgate.net

Development of Novel Synthetic Routes to this compound

Building on the retrosynthetic analysis, several forward synthetic routes can be proposed. These routes focus on established and modern organic chemistry reactions to achieve the desired substitution pattern.

The direct chlorination of a methoxybenzenediol precursor is a primary route to this compound. Aromatic halogenation is a type of electrophilic aromatic substitution. mt.com The hydroxyl and methoxy groups are strong activating groups, making the aromatic ring highly reactive towards electrophiles like chlorine. The challenge lies in controlling the regioselectivity and the degree of chlorination.

Studies on the chlorination of water contaminants have shown that methoxybenzoic acids can be converted to methoxyphenols and subsequently to methoxybenzenediols, which can then be chlorinated. researchgate.net The use of molecular chlorine can lead to the formation of polychlorinated derivatives. researchgate.net

Table of Common Chlorinating Agents for Aromatic Systems

Reagent Typical Conditions Notes
Chlorine (Cl₂) Lewis Acid (e.g., FeCl₃, AlCl₃) or protic solvent Highly reactive; can lead to over-chlorination. researchgate.net
Sulfuryl Chloride (SO₂Cl₂) Radical initiator or Lewis acid Can provide controlled chlorination.
N-Chlorosuccinimide (NCS) Acid catalyst (e.g., TFA), silica (B1680970) gel A milder, safer source of electrophilic chlorine.

The positions of the two hydroxyl groups and the methoxy group on the starting precursor will dictate where the chlorine atoms are directed, making the choice of starting isomer crucial.

An alternative pathway involves the methylation of a dichlorobenzenediol. This is typically achieved through an etherification reaction, most commonly the Williamson ether synthesis. This reaction involves deprotonating a hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

A significant challenge in this approach is achieving selective mono-methylation when two hydroxyl groups are present, as they often have similar acidities. Strategies to overcome this include:

Using a stoichiometric amount of base and methylating agent.

Exploiting subtle differences in steric hindrance or acidity between the two hydroxyl groups.

Employing protecting groups to temporarily block one hydroxyl group while the other is methylated.

Table of Common Methylating Agents for Etherification

Reagent Base Typical Solvent Notes
Methyl Iodide (CH₃I) K₂CO₃, NaH, Ag₂O Acetone, DMF, THF Classic Williamson synthesis; CH₃I is a potent electrophile.
Dimethyl Sulfate ((CH₃)₂SO₄) K₂CO₃, NaOH Acetone, Dichloromethane (B109758) Highly effective but toxic; provides a methyl group.
Trimethylsilyldiazomethane (TMSCHN₂) HBF₄ Methanol/Toluene (B28343) Used for the methylation of phenols and carboxylic acids.

Directed ortho metalation (DoM) is a powerful strategy for achieving high regioselectivity in the synthesis of substituted aromatics. wikipedia.org This method uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. uwindsor.ca The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles. wikipedia.orgnlc-bnc.ca

The methoxy group (-OCH₃) is an excellent DMG. wikipedia.orgresearchgate.net A potential synthesis using this approach could involve:

Starting with a suitable methoxy-substituted phenol (B47542) or benzenediol, with other hydroxyl groups potentially protected.

Performing a directed ortho metalation using a strong base like n-butyllithium (n-BuLi). The lithium coordinates to the oxygen of the methoxy group, directing deprotonation at the adjacent ring position.

Quenching the resulting aryllithium intermediate with an electrophilic chlorine source, such as hexachloroethane (B51795) (C₂Cl₆) or N-chlorosuccinimide (NCS), to install the first chlorine atom.

Repeating the process, if sterically and electronically feasible, to introduce the second chlorine atom at another ortho position or employing a standard electrophilic chlorination for the second addition.

Table Illustrating the Directed ortho Metalation (DoM) Process

Step Reagents Purpose Reference
1. Lithiation n-BuLi or s-BuLi, THF, -78 °C Deprotonation ortho to the directing methoxy group to form an aryllithium intermediate. wikipedia.org

| 2. Functionalization | Electrophilic chlorine source (e.g., NCS, C₂Cl₆) | Introduction of a chlorine atom at the lithiated position. | researchgate.net |

This method offers superior control over the placement of the chlorine atoms compared to classical electrophilic substitution, making it a highly attractive route for synthesizing specifically substituted isomers of this compound.

Catalytic Coupling Reactions for Aryl Substitution

While direct chlorination of catechols represents a primary route to this compound, modern synthetic chemistry offers powerful catalytic cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods provide versatile, albeit less commonly documented for this specific molecule, strategies for aryl substitution that could be applied to its synthesis. Such reactions are typically catalyzed by transition metals, most notably palladium. beilstein-journals.orgwur.nl

Potential catalytic strategies for aryl substitution in the synthesis of this compound precursors include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org A hypothetical synthesis could involve the coupling of a dichlorinated methoxybenzene boronic acid with a protected catechol derivative bearing a halide or triflate group. The choice of boronic ester, such as pinacol (B44631) or catechol esters, can be crucial, as they offer greater stability compared to boronic acids, especially for challenging substrates like some heteroaromatics. rsc.orgnih.gov

Stille Coupling: This reaction utilizes an organotin compound (stannane) coupling with an organohalide. wikipedia.orgorganic-chemistry.org A potential route could involve reacting a dichlorinated methoxy-arylstannane with a suitably protected and halogenated catechol. Stille reactions are valued for their tolerance of a wide array of functional groups, though the toxicity of organotin reagents is a significant drawback. nrochemistry.comnumberanalytics.com

Heck Reaction: This method forges a carbon-carbon bond between an unsaturated halide and an alkene. researchgate.netorganic-chemistry.org While less direct for building the core aromatic structure, it could be used to introduce vinyl groups onto a dichloromethoxybenzene scaffold, which could then be further modified. Recent advancements have focused on making the Heck reaction more environmentally friendly by employing mechanochemical techniques that eliminate the need for organic solvents. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org It represents a key method for synthesizing aryl amines and could be employed to introduce nitrogen-containing substituents onto the this compound ring system if desired. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction to include a wide variety of aryl halides and amines. sigmaaldrich.com

These catalytic reactions offer high selectivity and functional group tolerance, making them powerful tools in complex organic synthesis. mdpi.com Their application to this compound would likely involve multi-step sequences requiring careful selection of protecting groups for the hydroxyl functionalities of the catechol ring to prevent unwanted side reactions.

Mechanistic Investigations of this compound Formation Reactions

Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound. The most direct and documented route involves electrophilic aromatic substitution, specifically the chlorination of a 3-methoxycatechol (B1210430) precursor.

Elucidation of Reaction Intermediates and Transition States

The electrophilic chlorination of phenols and their derivatives proceeds through a well-established mechanism involving several key steps. byjus.combyjus.com

Generation of the Electrophile: A chlorinating agent, such as molecular chlorine (Cl₂), is activated by a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) or is used with a suitable solvent system to generate a potent electrophile, often represented as a chloronium ion (Cl⁺) or a polarized complex. byjus.com

Formation of the Sigma Complex: The electron-rich aromatic ring of the 3-methoxycatechol attacks the electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. byjus.com The hydroxyl and methoxy groups are strong activating groups, directing the incoming electrophile to the ortho and para positions and stabilizing the positive charge of the intermediate through resonance.

Deprotonation to Restore Aromaticity: A weak base, such as the [AlCl₄]⁻ complex or a solvent molecule, removes a proton from the sp³-hybridized carbon of the sigma complex. byjus.com This step restores the aromaticity of the ring, yielding the chlorinated product.

In the context of catalytic cross-coupling reactions, the mechanism follows a different pathway, generally involving a catalytic cycle with a transition metal like palladium. wikipedia.org The key steps are:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide, inserting into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: The organometallic coupling partner (e.g., organoboron or organotin compound) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the cycle. nrochemistry.com

Kinetic Studies of Key Synthetic Steps

The rate of reaction is highly dependent on the pH and the nature of the substituents on the aromatic ring. The phenolate (B1203915) anion, being more electron-rich than the neutral phenol, reacts with HOCl at a much faster rate. nih.gov Hammett-type correlations have been established that quantitatively relate the reaction rate constants to the electronic properties of the substituents. nih.gov

Kinetic data for the chlorination of related aryl ethers and phenols demonstrate the influence of reaction conditions. The rate constants are affected by substrate concentration, catalyst concentration, and temperature. asianpubs.org

Table 1: Illustrative Kinetic Data for Electrophilic Chlorination of Phenolic Compounds

Phenolic CompoundReactantpHSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
PhenolHOCl70.28 nih.gov
PhenolateHOCl111.3 x 10³ nih.gov
p-NitrophenolHOCl80.026 nih.gov
ResorcinolChlorine8>100 nih.gov
4-Bromoanisole1-CBTN/AVaries with [H⁺] asianpubs.org

For catalytic coupling reactions, kinetic analyses are more complex but have been used to optimize ligand design and reaction conditions, for instance, in the Buchwald-Hartwig amination of hindered primary amines. organic-chemistry.org

Stereochemical Considerations in Aromatic Substitutions (if applicable to specific isomers)

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and their effect on chemical reactions. rsc.org For the compound 4,5-dichloro-3-methoxy-1,2-benzenediol, the molecule itself is achiral as it possesses a plane of symmetry. Therefore, its direct synthesis from achiral precursors does not produce stereoisomers, and stereochemical considerations are generally not applicable.

However, stereochemistry would become relevant under specific circumstances:

Asymmetric Synthesis: If the synthesis were conducted using a chiral catalyst or a chiral auxiliary, it could, in principle, lead to an enantioselective reaction if a prochiral substrate was used to generate a chiral derivative. Asymmetric induction is a powerful strategy for preferentially forming one enantiomer or diastereomer over another. rsc.org

Synthesis of Chiral Derivatives: If the this compound core were further functionalized to create a chiral center, then the resulting products could exist as enantiomers or diastereomers. The spatial arrangement of these new substituents would be critical to the molecule's properties.

In the context of general aromatic substitution, the reaction proceeds through a planar sigma complex, and the incoming electrophile can attack from either face of the ring with equal probability, leading to a racemic mixture if a chiral product were to be formed from an achiral starting material without a chiral influence.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts, such as regioisomers or polychlorinated species. Key parameters include the choice of solvent and the reaction temperature.

Solvent Effects and Temperature Optimization

The choice of solvent can significantly influence the rate and selectivity of electrophilic aromatic chlorination. psu.edu In many cases, polar solvents can increase the selectivity for a particular isomer, although non-polar solvents may lead to faster reaction rates. psu.edu For instance, in the chlorination of anisole, dichloromethane was found to be a superior solvent compared to others like ethanol (B145695) or hexane (B92381), which gave no product. cdnsciencepub.com Water can also be used as a green solvent for some chlorination reactions, offering benefits in cost and safety. jalsnet.com

Table 2: Influence of Solvent on Aromatic Chlorination Selectivity (Illustrative Example)

SubstrateChlorinating AgentSolventProduct Selectivity (para:ortho)Reference
Toluenet-BuOCl / Zeoliten-Pentane63:37 psu.edu
Toluenet-BuOCl / ZeoliteDichloromethane74:26 psu.edu
TolueneKHSO₅ / KClEthanol/WaterFavors aromatic chlorination rsc.org
TolueneKHSO₅ / KClDichloromethane/WaterFavors side-chain chlorination rsc.org

This table presents data for toluene as a model substrate to illustrate general solvent effects.

Temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can negatively impact selectivity by promoting the formation of undesired isomers or side products. numberanalytics.com For the sulphonation of phenol, for example, the reaction at room temperature yields the ortho-isomer, while at a higher temperature (370 K), the para-isomer is the major product. mlsu.ac.in For many chlorinations, conducting the reaction at room temperature or below is often optimal to control the reaction's exothermicity and selectivity. byjus.com In some cases, however, variations in temperature between 0-30 °C have shown no significant change in yield or selectivity, indicating that other factors may be more dominant. cdnsciencepub.com One-pot reactions involving multiple steps can leverage temperature changes to control the sequential generation of different electrophiles. rsc.org

Catalyst and Reagent Screening

The synthesis of this compound, a molecule with a specific substitution pattern on the aromatic ring, necessitates a carefully designed synthetic route. A plausible and efficient pathway involves the selective chlorination of a suitable precursor, such as a methoxybenzenediol (e.g., methoxyhydroquinone or 3-methoxycatechol). The regioselectivity of the chlorination is paramount to achieving the desired isomer and minimizing the formation of byproducts. This requires a thorough screening of catalysts and reagents.

Research into the chlorination of structurally related phenols and their derivatives provides a strong basis for selecting potential catalytic systems and chlorinating agents. The primary challenge lies in controlling the position of the two chlorine atoms introduced onto the aromatic ring, which is influenced by the directing effects of the existing hydroxyl and methoxy groups, as well as the nature of the catalyst and reagent.

Chlorinating Agents:

A variety of chlorinating agents can be considered for the synthesis of this compound. The choice of reagent significantly impacts reactivity and selectivity.

Sulfuryl chloride (SO₂Cl₂): This reagent is often favored for the para-chlorination of phenols and has been shown to be effective in the presence of various catalysts. mdpi.com Its reactivity can be modulated by the choice of catalyst and solvent.

N-Chlorosuccinimide (NCS): NCS is a milder chlorinating agent, often used for ortho-selective chlorination in the presence of specific catalysts. researchgate.netnsf.gov Its use in aqueous media in combination with other reagents like p-toluenesulfonic acid (p-TsOH) and sodium chloride (NaCl) has also been reported as an efficient method for chlorinating aromatic compounds. researchgate.net

Chlorine (Cl₂): While a fundamental chlorinating agent, the use of chlorine gas can lead to poor selectivity and the formation of multiple chlorinated isomers, making it less ideal for the synthesis of a specific dichlorinated product. orgsyn.orgthieme-connect.de

Chlorine dioxide (ClO₂): This oxidant has been used in the reaction with methoxyhydroquinone, leading to the formation of methoxy-p-quinone. cdnsciencepub.com Its utility in direct dichlorination would require further investigation.

Catalyst Screening for Regioselectivity:

The key to a successful synthesis of this compound is the selection of a catalyst that directs the chlorination to the desired positions on the aromatic ring. Based on studies of similar phenolic compounds, both metal-based and organocatalytic systems can be screened.

Lewis Acids: Aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are common Lewis acid catalysts used in electrophilic aromatic substitution reactions, including chlorination. mdpi.comgoogle.com They can enhance the electrophilicity of the chlorinating agent.

Organocatalysts: Recent research has highlighted the effectiveness of organocatalysts in achieving high regioselectivity in phenol chlorination. acs.org For instance, certain thiourea-based catalysts and selenoether catalysts have demonstrated high ortho-selectivity. researchgate.netnsf.gov Conversely, other organocatalysts can promote para-selectivity. acs.org

Sulfur-Containing Catalysts: Dialkyl sulfides and poly(alkylene sulfide)s have been identified as effective catalysts for para-selective chlorination of phenols when used with sulfuryl chloride and a Lewis acid activator. mdpi.com

A systematic screening process would involve reacting the chosen methoxybenzenediol precursor with different combinations of chlorinating agents and catalysts under various conditions (solvent, temperature, reaction time). The resulting product mixture would be analyzed to determine the yield and the isomeric ratio of the dichlorinated products.

Below is an interactive data table summarizing potential catalyst systems for screening, based on findings from the chlorination of related phenolic compounds.

Catalyst SystemChlorinating AgentTypical SelectivityPotential Application for this compound SynthesisReference
(S)-Diphenylprolinol (1 mol%)SO₂Cl₂High ortho-selectivity (≤99:1 o:p)Potentially useful for directing chlorine atoms to positions ortho to the hydroxyl groups. acs.org
Nagasawa's bis-thiourea (1 mol%)SO₂Cl₂High ortho-selectivityAnother promising candidate for ortho-chlorination. acs.org
Lewis Basic Selenoether (1 mol%)NCSHigh ortho-selectivity (>20:1 o:p)Offers high ortho-direction, which could be strategic depending on the starting precursor. researchgate.netnsf.gov
Poly(alkylene sulfide)s with AlCl₃/FeCl₃SO₂Cl₂High para-selectivityIdeal for directing chlorine atoms to positions para to the hydroxyl or methoxy groups. mdpi.comcardiff.ac.uk
Acetonitrile / (S)-BINAPO (5 mol%)SO₂Cl₂High para-selectivity (≤4:96 o:p)Provides an alternative system for achieving para-chlorination. acs.org
N-chlorodialkylamines in strong acidN-chlorodialkylamineHigh para-selectivityAn effective method for selective monochlorination that could be adapted for dichlorination. orgsyn.org
p-TsOH / NaClNCSGood yields in aqueous mediaA "green" chemistry approach that could offer process advantages. researchgate.net

Scale-Up Considerations for Laboratory Synthesis

Transitioning the optimized synthesis of this compound from a small-scale screening experiment to a larger laboratory scale (e.g., gram to multi-gram scale) introduces several practical challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Reaction Conditions and Equipment:

Reaction Vessel: The choice of reaction vessel is critical. For chlorination reactions, particularly those involving corrosive reagents like sulfuryl chloride or strong acids, glass-lined reactors are preferable. The vessel should be appropriately sized to accommodate the reaction volume and allow for efficient stirring. google.com

Temperature Control: Chlorination reactions are often exothermic. A reliable method for temperature control, such as an oil bath, a cooling bath (ice-water or dry ice-acetone), or a temperature-controlled reactor system, is essential to prevent runaway reactions and the formation of undesired byproducts. google.com For instance, some chlorination reactions are carried out at temperatures as low as -25 °C. google.com

Reagent Addition: The method of reagent addition can significantly impact the reaction outcome. Slow, controlled addition of the chlorinating agent using a dropping funnel or a syringe pump helps to manage the reaction exotherm and maintain a low concentration of the reagent, which can improve selectivity.

Work-up and Purification:

Quenching: After the reaction is complete, it must be safely quenched. This typically involves the addition of a reducing agent, such as sodium sulfite (B76179) or sodium thiosulfate, to destroy any remaining chlorinating agent. orgsyn.org This should be done carefully, especially on a larger scale, as the quenching process itself can be exothermic.

Extraction and Washing: The product will likely be isolated through liquid-liquid extraction. The choice of extraction solvent should be based on the product's solubility and the ease of removal. The organic layer is typically washed with water, a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, and brine to aid in drying.

Purification: The final purification of this compound on a larger scale may require techniques such as recrystallization or column chromatography. Recrystallization is often preferred for larger quantities as it can be more efficient than chromatography. cdnsciencepub.com The choice of solvent for recrystallization is crucial and would need to be determined experimentally.

Safety and Environmental Considerations:

Handling of Reagents: Many chlorinating agents are toxic and corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. orgsyn.org

Solvent Choice: Whenever possible, greener solvents should be considered to minimize environmental impact. Some modern chlorination methods have been developed to work in aqueous media, which is a significant advantage from a green chemistry perspective. researchgate.net

Waste Disposal: All chemical waste, including residual reagents, solvents, and byproducts, must be disposed of according to institutional and regulatory guidelines.

A summary of key scale-up considerations is presented in the table below.

ParameterSmall-Scale SynthesisLaboratory Scale-Up Consideration
Reaction Vessel Small flaskAppropriately sized glass-lined reactor with efficient stirring
Temperature Control Stir plate with bathMonitored and controlled system (e.g., oil bath, cryocooler)
Reagent Addition Pipette/syringeDropping funnel or syringe pump for controlled addition
Work-up Simple extractionCareful quenching, larger scale extraction funnels, potential for emulsions
Purification Column chromatographyRecrystallization preferred for efficiency; optimization of solvent system
Safety Standard PPEEnhanced vigilance, potential for increased exotherm, proper ventilation
Environmental Minimal wasteConsideration of solvent recycling and green chemistry principles

Advanced Spectroscopic and Analytical Characterization Techniques for Dichloromethoxybenzenediol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like dichloromethoxybenzenediol. By providing detailed information about the chemical environment of each nucleus (¹H and ¹³C), NMR allows for the unambiguous assignment of the complex substitution pattern on the benzene (B151609) ring.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons, complex aromatic substitution patterns often lead to overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques are crucial for resolving these ambiguities. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal which aromatic protons are adjacent to each other, helping to piece together the substitution pattern on the ring. For instance, a cross-peak between two aromatic protons would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It is highly sensitive and allows for the direct assignment of a proton's resonance to its attached carbon. sdsu.edu In the context of this compound, each aromatic C-H group would produce a distinct correlation peak, simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. columbia.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons), such as the carbons bearing the chloro, methoxy (B1213986), and hydroxyl substituents. For example, a correlation between the methoxy protons and a specific aromatic carbon would confirm the point of attachment of the methoxy group. Correlations between aromatic protons and the carbons bearing the chlorine atoms would also be observable.

By combining the information from these multi-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals for a specific isomer of this compound can be achieved. researchgate.net

Interactive Data Table: Exemplary ¹H and ¹³C NMR Data for a this compound Isomer

Note: The following data is a hypothetical representation for an isomer of this compound, based on known substituent effects in similar compounds. Actual chemical shifts will vary depending on the specific isomeric structure and solvent used.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C1-OH-145.0H-6
C2-OH-142.0H-3
C3-H6.80115.0C-1, C-2, C-4, C-5
C4-Cl-120.0H-3, H-5
C5-H7.10125.0C-1, C-3, C-4, C-6
C6-Cl-122.0H-5
OCH₃3.9056.0C-1 (or other attached C)

The electronic properties of the chloro, methoxy, and hydroxyl substituents profoundly influence the ¹H and ¹³C chemical shifts of the aromatic ring. ucl.ac.ukspcmc.ac.in

Chemical Shifts: The electron-donating hydroxyl and methoxy groups increase electron density at the ortho and para positions, causing the corresponding ¹H and ¹³C signals to shift to a higher field (lower ppm). wisc.edu Conversely, the electron-withdrawing and electronegative chlorine atoms deshield the nearby nuclei, shifting their resonances to a lower field (higher ppm). ucl.ac.uk The interplay of these competing effects results in a unique chemical shift pattern for each isomer. The additive nature of these substituent effects can be used to predict and rationalize the observed chemical shifts for a given substitution pattern. wisc.edu

Coupling Constants: The coupling constants (J-values) between adjacent aromatic protons (³JHH) are typically in the range of 7-9 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling. These values are critical for confirming the relative positions of the protons on the ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the functional groups within this compound. edinst.comspectroscopyonline.com These techniques are complementary and offer valuable information for structural confirmation.

The IR and Raman spectra of this compound will be dominated by characteristic bands corresponding to its functional groups.

O-H Stretching: The hydroxyl groups will give rise to a broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. ias.ac.in The C-H stretching of the methoxy group will appear in the 2850-2960 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations typically produce a series of bands in the 1450-1600 cm⁻¹ region. dergipark.org.tr The substitution pattern can influence the number and intensity of these bands.

C-O Stretching: The stretching vibrations for the aryl ether (C-O-CH₃) and phenolic (C-OH) bonds are expected in the 1200-1300 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.

C-Cl Stretching: The C-Cl stretching vibrations give rise to strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹. ias.ac.in The exact frequency is sensitive to the substitution pattern on the aromatic ring.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
HydroxylO-H Stretch3200-3600Strong, BroadWeak
AromaticC-H Stretch3000-3100MediumStrong
MethoxyC-H Stretch2850-2960MediumMedium
AromaticC=C Stretch1450-1600Medium-StrongStrong
Aryl EtherC-O Stretch1200-1300StrongMedium
PhenolicC-O Stretch1000-1200StrongMedium
ChloroalkaneC-Cl Stretch600-800StrongMedium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comuni-rostock.de This precision allows for the determination of the exact elemental composition of the molecule, thus confirming its molecular formula. hilarispublisher.com

For any isomer of this compound, the molecular formula is C₇H₆Cl₂O₃. HRMS can distinguish this formula from other potential combinations of atoms that might have the same nominal mass. bioanalysis-zone.com The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive pattern of peaks in the mass spectrum for the molecular ion and any chlorine-containing fragments, providing further confirmation of the presence and number of chlorine atoms in the molecule. Gas chromatography coupled with HRMS (GC-HRMS) is a particularly effective method for the analysis of such halogenated organic compounds. researchgate.netchromatographyonline.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govlibretexts.org This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported, analysis of related dichlorophenol structures reveals common packing motifs and intermolecular interactions that are likely to be present. publish.csiro.auresearchgate.netnih.goviucr.orgaip.org The crystal packing of this compound would be significantly influenced by hydrogen bonding involving the hydroxyl groups and potential halogen bonding involving the chlorine atoms.

The hydroxyl groups are expected to form strong hydrogen bonds, either with other this compound molecules or with any co-crystallized solvent molecules. These hydrogen bonds can lead to the formation of chains, dimers, or more complex three-dimensional networks. nih.goviucr.org

Table 3: Plausible Crystallographic Data for a this compound Isomer (Hypothetical)

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8-12
b (Å)~4-8
c (Å)~15-20
β (°)~90-105
Z4
Hydrogen BondingO-H···O, C-H···O
Halogen BondingC-Cl···O

Note: This table presents hypothetical data based on typical values for similar small organic molecules and serves for illustrative purposes only.

The potential for chirality in this compound would depend on the substitution pattern on the benzene ring. If the substitution pattern leads to a chiral molecule, then enantiomers would exist. X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. nih.govtcichemicals.com

The determination of the absolute configuration often relies on the anomalous dispersion effect of heavier atoms, such as chlorine, present in the molecule. tcichemicals.com By carefully analyzing the intensities of Friedel pairs of reflections, the true handedness of the molecule can be established. Alternatively, co-crystallization with a chiral probe of known absolute configuration can be employed. nih.gov The Cahn-Ingold-Prelog (R/S) system is used to assign the absolute configuration to each stereocenter. libretexts.orglibretexts.org

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the separation and quantification of components in a mixture, making them vital for assessing the purity of this compound and separating its potential isomers.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. longdom.orglibretexts.orgyoutube.com For the analysis of phenolic compounds like this compound, which have relatively low volatility and contain polar hydroxyl groups, derivatization is often a necessary step prior to GC-MS analysis. nih.govnih.govtandfonline.comresearchgate.netbiorxiv.org

Derivatization, for instance through silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), converts the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers. researchgate.net This process improves the chromatographic peak shape and reduces thermal degradation in the GC inlet.

The separation of different this compound isomers, as well as any impurities, can be achieved on a capillary column with a suitable stationary phase. The choice of stationary phase, temperature program, and carrier gas flow rate are critical parameters that need to be optimized for efficient separation. acs.orgnih.govrsc.org Following separation by GC, the eluting compounds are introduced into the mass spectrometer, which provides mass spectra for their identification and quantification.

Table 4: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

Parameter Typical Setting
Derivatization Agent BSTFA with 1% TMCS
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 250 °C
Oven Program 100 °C (2 min hold), then ramp at 10 °C/min to 280 °C (5 min hold)
Carrier Gas Helium at 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu

Note: These parameters are illustrative and would require optimization for a specific this compound isomer and instrument.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and versatile analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgresearchgate.net This synergy makes it exceptionally well-suited for the analysis of non-volatile and thermally unstable compounds like this compound, which are not amenable to analysis by gas chromatography. measurlabs.com The technique is widely applied in pharmaceutical, environmental, and biological analysis for identification, quantification, and structural elucidation of complex mixtures. wikipedia.org

In a typical LC-MS analysis of this compound, the sample is first introduced into a high-performance liquid chromatography (HPLC) system. The HPLC column, usually a reversed-phase column such as a C18, separates the compound from other components in the sample matrix based on its physicochemical properties. nebiolab.com Following chromatographic separation, the eluent is directed to the mass spectrometer's ion source.

The interface between the LC and the MS is critical, as it must efficiently vaporize the liquid eluent and ionize the analyte molecules. measurlabs.com Electrospray ionization (ESI) is a common choice for polar molecules like phenols and is well-suited for this compound. The ionized molecules are then transferred into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The mass spectrometer provides highly sensitive and selective detection, which can confirm the molecular weight of the target analyte. nebiolab.com For this compound, the presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, providing a high degree of confidence in its identification.

For quantitative studies, tandem mass spectrometry (LC-MS/MS) is often employed. nebiolab.com This technique adds another layer of specificity by selecting a precursor ion (the molecular ion of this compound), fragmenting it, and then monitoring for specific product ions. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves detection limits, making it ideal for trace-level analysis in complex matrices. nebiolab.comnih.gov In some cases, chemical derivatization may be used prior to LC-MS analysis to improve ionization efficiency or chromatographic retention, although the phenolic hydroxyl groups on this compound are generally amenable to direct analysis. ddtjournal.com

Table 1: Illustrative LC-MS Parameters for this compound Analysis

ParameterConditionRationale/Notes
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 2.7 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase AWater with 0.1% Formic AcidAcid modifier promotes better peak shape and protonation for positive ion mode.
Mobile Phase BAcetonitrile with 0.1% Formic AcidCommon organic solvent for eluting analytes from a reversed-phase column.
Gradient5% B to 95% B over 10 minutesA gradient elution is effective for separating analytes with different polarities in complex samples.
Flow Rate0.4 mL/minA typical flow rate compatible with standard ESI sources.
Column Temperature40 °CElevated temperature can improve peak shape and reduce viscosity.
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Negative or Positive ModeESI is a soft ionization technique suitable for polar, non-volatile molecules. Negative mode is often preferred for phenolic compounds.
Capillary Voltage3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature150 °CAids in the desolvation of the eluent spray.
Desolvation Gas Flow800 L/hrNitrogen gas used to assist in solvent evaporation.
Scan ModeFull Scan (for identification) / MS/MS (for quantification)Full scan identifies all ions within a mass range, while MS/MS provides higher selectivity and sensitivity for quantification. nebiolab.com

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. mz-at.deregistech.com Since enantiomers possess identical physical and chemical properties in an achiral environment, they cannot be separated by conventional chromatographic techniques like standard reversed-phase HPLC. sepscience.com Separation requires the introduction of a chiral element into the chromatographic system, which is most commonly achieved by using a Chiral Stationary Phase (CSP). registech.comresearchgate.net

The analysis of this compound for enantiomeric purity is critical in fields such as pharmaceutical development, where different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. libretexts.orgphenomenex.blog The principle behind CSPs is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. registech.com These diastereomeric complexes have different interaction energies and stabilities, leading to different retention times on the column and thus enabling their separation. registech.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most widely used and versatile for separating a broad range of chiral compounds. registech.comlibretexts.org The selection of the appropriate CSP and mobile phase is often empirical and requires screening several column-solvent combinations to achieve optimal resolution. Normal-phase (using solvents like hexane (B92381) and ethanol) or polar organic modes are frequently effective for chiral separations. sepscience.com

Once the enantiomers are chromatographically separated, a detector (typically UV-Vis) is used to quantify the area of each peak. The enantiomeric excess (% ee) is then calculated to determine the purity of the chiral sample. This value represents the degree to which one enantiomer is present in greater amounts than the other and is a critical quality attribute for chiral molecules.

Table 2: Hypothetical Chiral Separation Data for this compound

This table illustrates a potential outcome for the chiral separation of this compound enantiomers.

ParameterValueDescription
Chromatographic Conditions
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))A common and versatile CSP known for broad enantioselectivity. libretexts.org
Mobile PhaseHexane/Isopropanol (90:10, v/v)A typical normal-phase solvent system for chiral separations.
Flow Rate1.0 mL/minStandard flow rate for analytical HPLC.
Detection Wavelength280 nmWavelength at which the aromatic ring of the analyte is expected to absorb UV light.
Separation Results
Retention Time (Enantiomer 1)8.52 minThe time taken for the first eluting enantiomer to pass through the column.
Peak Area (Enantiomer 1)15,200Integrated area of the peak for the first enantiomer.
Retention Time (Enantiomer 2)10.34 minThe time taken for the second eluting enantiomer to pass through the column.
Peak Area (Enantiomer 2)288,800Integrated area of the peak for the second enantiomer.
Resolution (Rs)2.1A measure of the degree of separation between the two peaks (Rs > 1.5 indicates baseline separation).
Calculated Enantiomeric Excess
Enantiomeric Excess (% ee)90.0%Calculated as `(

Computational Chemistry and Theoretical Studies of Dichloromethoxybenzenediol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for the molecular system, we can determine its electronic structure and energetics with high accuracy. For dichloromethoxybenzenediol, these calculations reveal crucial details about its geometry, reactivity, and charge distribution.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of many-body systems, such as atoms and molecules. imist.ma It has been successfully applied to study various substituted benzenes, including methoxyphenols and dichlorophenols, providing reliable predictions of their molecular geometries and reactivities. nih.govacs.org

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The presence of the methoxy (B1213986), hydroxyl, and chloro substituents on the benzene (B151609) ring introduces electronic and steric effects that significantly influence the geometry. For instance, intramolecular hydrogen bonding between the hydroxyl and methoxy groups can be predicted and its strength quantified. swinburne.edu.au

The following table presents hypothetical yet plausible geometric parameters for a this compound isomer, derived from typical values for related compounds.

ParameterValue
C-C (aromatic) bond length1.39 - 1.41 Å
C-O (methoxy) bond length1.36 Å
C-O (hydroxyl) bond length1.37 Å
C-Cl bond length1.74 Å
O-H bond length0.96 Å
C-O-C (methoxy) bond angle118°
C-C-O (hydroxyl) bond angle120°
C-C-Cl bond angle119°

This table contains hypothetical data based on computational studies of structurally similar molecules.

Reactivity descriptors, also derived from DFT calculations, can predict the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack. Parameters such as the global electrophilicity index and Fukui functions help in understanding the molecule's chemical behavior in reactions. mdpi.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. wikipedia.orgulethbridge.ca

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atoms of the hydroxyl and methoxy groups, which act as electron-donating groups. The LUMO, conversely, would likely be distributed over the aromatic ring and potentially influenced by the electron-withdrawing chlorine atoms. The precise energies and spatial distributions of these orbitals can be calculated using DFT. frontiersin.org The HOMO-LUMO gap for dichlorinated aromatic compounds is influenced by the position of the chlorine atoms. libretexts.org

A hypothetical set of frontier orbital energies for this compound is presented below.

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

This table contains hypothetical data based on computational studies of structurally similar molecules.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. imist.ma The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In this compound, the MEP map would show negative potential around the oxygen atoms of the hydroxyl and methoxy groups, making them likely sites for electrophilic attack or hydrogen bond donation. The hydrogen atoms of the hydroxyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. The chlorine atoms, being electronegative, would also contribute to the negative potential regions. Analysis of the MEP can provide insights into intermolecular interactions. mdpi.comorientjchem.org

Mulliken population analysis, another output of QM calculations, provides a quantitative measure of the partial atomic charges on each atom in the molecule. This data is essential for understanding the charge distribution and dipole moment of the molecule.

AtomMulliken Charge (e)
O (methoxy)-0.55
O (hydroxyl)-0.65
H (hydroxyl)+0.45
Cl-0.10
C (attached to O)+0.30
C (attached to Cl)+0.05

This table contains hypothetical data based on computational studies of structurally similar molecules.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. hu-berlin.deresearchgate.net By simulating the motion of atoms and molecules, MD can reveal the conformational landscape of this compound and its interactions with its environment.

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these solvent effects explicitly by surrounding the solute molecule with a box of solvent molecules, such as water. The interactions between the solute and solvent molecules are then calculated over time, providing insight into how the solvent affects the conformational preferences of this compound.

In the solid or liquid state, this compound molecules interact with each other through various non-covalent forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. MD simulations can be used to study these intermolecular interactions in detail. By simulating a system containing multiple this compound molecules, it is possible to analyze the preferred packing arrangements and the nature of the intermolecular forces that govern the condensed-phase structure.

The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (oxygen and chlorine atoms) in this compound suggests that hydrogen bonding plays a crucial role in its intermolecular interactions. The methoxy group also influences packing and intermolecular forces. researchgate.netresearchgate.net The chlorine atoms contribute to dipole-dipole and van der Waals interactions. Understanding these interactions is key to predicting the macroscopic properties of the material, such as its melting point and solubility.

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. nih.govnih.gov By modeling the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the energy barriers that control reaction rates. fossee.innumberanalytics.com

For this compound, several reaction types could be investigated, including electrophilic aromatic substitution, oxidation of the phenol (B47542) groups, or nucleophilic substitution of the chlorine atoms. Reaction pathway mapping involves identifying the lowest energy path that connects reactants to products. nih.gov

This process typically involves:

Geometry Optimization : Calculating the lowest-energy structures of reactants, products, and any intermediates.

Transition State (TS) Search : Locating the saddle point on the potential energy surface that corresponds to the transition state of a specific reaction step. fossee.in This is the point of maximum energy along the reaction coordinate.

Energy Barrier Calculation : The activation energy (energy barrier) is the difference in energy between the transition state and the reactants. researchgate.netmdpi.com A lower energy barrier corresponds to a faster reaction.

Intrinsic Reaction Coordinate (IRC) Calculation : This traces the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. mdpi.com

The table below presents hypothetical calculated energy barriers for potential reactions involving this compound, illustrating how computational chemistry can be used to predict the most likely reaction pathway.

Reaction TypePosition of AttackCalculated Activation Energy (ΔG‡, kcal/mol)Reaction Feasibility
Nitration (Electrophilic) Ortho to -OH15.2Favorable
Para to -OCH318.5Less Favorable
Hydroxyl Radical Addition C-atom ortho to both -OH groups5.5Highly Favorable
Dechlorination C-Cl bond> 40Unfavorable (without catalyst)

(Note: Data is illustrative. Calculations would typically be performed using DFT methods like B3LYP with an appropriate basis set.) mdpi.com

Computational methods are increasingly used to guide the rational design of new catalysts. rsc.orgnih.gov By understanding the mechanism of a catalyzed reaction at the atomic level, catalysts can be optimized for higher activity and selectivity. mdpi.comdtu.dk

For reactions involving this compound, such as hydrodechlorination or selective oxidation, computational studies could help in several ways:

Screening Catalyst Materials : DFT calculations can be used to predict the binding energies of this compound and reaction intermediates on various catalyst surfaces (e.g., transition metals like Palladium or Platinum). nih.gov According to the Sabatier principle, an ideal catalyst binds intermediates neither too strongly nor too weakly. dtu.dk

Understanding Selectivity : In a complex molecule like this compound, a catalyst might promote reactions at different sites. Computational modeling can explain why a particular catalyst favors one reaction pathway over another, for example, by showing that the transition state for the desired reaction has a lower energy barrier. nih.gov

Optimizing Catalyst Structure : Theoretical studies can explore how modifying a catalyst, such as by creating alloys or using nanoparticle supports, alters its electronic structure and, consequently, its catalytic performance. nih.govdtu.dk This allows for the in silico design of more efficient and cost-effective catalysts before attempting their synthesis in the lab. researchgate.net

Predictive Spectroscopy from Theoretical Calculations

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. schrodinger.comunivie.ac.at For this compound, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

Calculation of NMR Chemical Shifts and Vibrational Frequencies

The prediction of NMR chemical shifts and vibrational frequencies for this compound is typically achieved through quantum mechanical calculations. olemiss.edu Density Functional Theory (DFT) is a commonly used method, often with hybrid functionals like B3LYP, which has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. psu.edu

For the calculation of NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed. liverpool.ac.uk This approach calculates the isotropic magnetic shielding tensors for each nucleus. To obtain the chemical shifts, these shielding values are then referenced against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). researchgate.net The accuracy of these predictions is sensitive to the chosen basis set and the level of theory. nih.gov

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the nuclear coordinates, which gives the force constants of the vibrational modes. uni-rostock.de These calculations are typically performed under the harmonic approximation, which models the potential energy surface as a parabola around the equilibrium geometry. The resulting harmonic frequencies are often systematically higher than experimental frequencies and are sometimes scaled by an empirical factor to improve agreement with experimental data. faccts.de

Below are hypothetical calculated ¹H and ¹³C NMR chemical shifts and selected vibrational frequencies for an isomer of this compound, illustrating the type of data obtained from these theoretical methods.

Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated using DFT/B3LYP with a suitable basis set, referenced to TMS)

Atom Calculated Chemical Shift (ppm)
¹H NMR
H (Aromatic) 7.15
H (Phenolic OH) 5.80
H (Phenolic OH) 5.65
H (Methoxy) 3.90
¹³C NMR
C (Aromatic, C-O) 152.3
C (Aromatic, C-O) 149.8
C (Aromatic, C-Cl) 128.5
C (Aromatic, C-Cl) 125.1
C (Aromatic, C-H) 118.2
C (Aromatic, C-OCH₃) 115.9

Hypothetical Calculated Vibrational Frequencies for this compound (Calculated using DFT/B3LYP, harmonic approximation)

Vibrational Mode Calculated Frequency (cm⁻¹)
O-H Stretch (Phenolic) 3650
O-H Stretch (Phenolic) 3635
C-H Stretch (Aromatic) 3080
C-H Stretch (Methoxy) 2950
C=C Stretch (Aromatic Ring) 1610, 1590
C-O Stretch (Methoxy) 1250
C-Cl Stretch 1050

Comparison of Theoretical and Experimental Spectra for Validation

A crucial step in computational spectroscopy is the validation of theoretical predictions against experimental data. researchgate.netresearchgate.net This comparison serves to assess the accuracy of the chosen computational method and to refine the assignment of experimental signals. schrodinger.com Discrepancies between calculated and experimental spectra can arise from several factors. For instance, theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental spectra are typically recorded on a sample in solution or in the solid state. uni-rostock.de Solvent effects, intermolecular interactions like hydrogen bonding, and conformational averaging can all influence experimental chemical shifts and vibrational frequencies. liverpool.ac.uknih.gov

For vibrational spectra, the harmonic approximation used in most calculations neglects anharmonicity, which is inherent in real molecular vibrations. uni-rostock.de This is a primary reason why calculated frequencies are often systematically higher than their experimental counterparts. faccts.de

The table below presents a hypothetical comparison between the calculated spectroscopic data for this compound and plausible experimental values, highlighting the typical deviations observed.

Comparison of Hypothetical Theoretical and Experimental Spectroscopic Data for this compound

Parameter Calculated Value Hypothetical Experimental Value Deviation
¹H NMR (ppm)
H (Aromatic) 7.15 7.08 +0.07
H (Phenolic OH) 5.80 5.95 -0.15
H (Phenolic OH) 5.65 5.78 -0.13
H (Methoxy) 3.90 3.85 +0.05
¹³C NMR (ppm)
C (Aromatic, C-O) 152.3 151.5 +0.8
C (Aromatic, C-O) 149.8 149.1 +0.7
C (Aromatic, C-Cl) 128.5 129.2 -0.7
C (Aromatic, C-Cl) 125.1 125.9 -0.8
C (Aromatic, C-H) 118.2 117.6 +0.6
C (Aromatic, C-OCH₃) 115.9 115.2 +0.7
C (Methoxy) 56.4 56.1 +0.3
Vibrational Frequencies (cm⁻¹)
O-H Stretch (Phenolic) 3650 3550 (broad) +100
C=C Stretch (Aromatic) 1610 1605 +5
C-O Stretch (Methoxy) 1250 1245 +5

Reactivity and Mechanistic Investigations of Dichloromethoxybenzenediol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. organicchemistrytutor.commasterorganicchemistry.com The mechanism typically involves an initial attack by an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation, known as a sigma complex or Wheland intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comimperial.ac.ukyoutube.com

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. These substituents can direct incoming electrophiles to specific positions on the ring. In the case of dichloromethoxybenzenediol, the directing effects of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and chlorine (-Cl) groups must be considered.

Both the hydroxyl and methoxy groups are powerful activating groups and are ortho, para-directors. chemistrysteps.com This is due to their ability to donate electron density to the aromatic ring via resonance, which stabilizes the positive charge in the sigma complex, particularly when the electrophile adds to the ortho or para positions. Conversely, halogens like chlorine are deactivating yet also ortho, para-directing. The deactivation arises from the strong electron-withdrawing inductive effect, while the ortho, para direction is due to the donation of a lone pair of electrons through resonance. nih.gov

In this compound, the positions for electrophilic attack will be determined by the cumulative effects of these substituents. The powerful activating and directing effects of the hydroxyl and methoxy groups will likely dominate, guiding the electrophile to the positions ortho and para to them. The precise location of substitution on the this compound ring would depend on the specific isomer , as the steric hindrance and the relative positions of the activating and deactivating groups would play a crucial role in determining the final product distribution. For instance, in many substituted phenols, electrophilic attack is favored at the position para to the hydroxyl group if it is available, to minimize steric hindrance. chemistrysteps.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Activating/Deactivating Directing Effect
-OH (Hydroxyl) Strongly Activating ortho, para
-OCH₃ (Methoxy) Strongly Activating ortho, para
-Cl (Chloro) Deactivating ortho, para

Impact of Chlorine and Methoxy Groups on Aromatic Activation

The methoxy and hydroxyl groups significantly increase the electron density of the aromatic ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles. Phenols and anisoles are known to be highly reactive substrates in EAS reactions, often not requiring a strong Lewis acid catalyst. chemistrysteps.comnptel.ac.in

Nucleophilic Reactions at Aromatic Centers and Side Chains

Hydroxyl Group Reactivity (e.g., Etherification, Esterification)

The hydroxyl groups of this compound are nucleophilic and can participate in a variety of reactions, most notably etherification and esterification.

Etherification: The synthesis of mono-ethers from hydroquinone (B1673460) derivatives is a well-established process. researchgate.netgoogle.com For substituted hydroquinones, these reactions can exhibit high regioselectivity, with the reaction often occurring at the less sterically hindered hydroxyl group. researchgate.net In the case of this compound, selective monoetherification would likely be achievable, with the specific site of reaction depending on the substitution pattern and the steric environment around each hydroxyl group. For example, methods utilizing NaNO₂ under acidic conditions have been shown to be effective for the monoetherification of substituted hydroquinones. researchgate.netresearchgate.net

Esterification: The hydroxyl groups can also be converted to esters. The Steglich esterification, which employs a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method for esterifying alcohols, including those that are sterically hindered or part of sensitive molecules. organic-chemistry.orgcommonorganicchemistry.comnih.gov This method would be suitable for the esterification of the hydroxyl groups in this compound. The reaction proceeds through an O-acylisourea intermediate, which then acylates the alcohol. nih.gov Other methods for esterification include reaction with acid chlorides or the Fischer esterification, though the latter may be less suitable for phenols. commonorganicchemistry.comyoutube.com

Table 2: Selected Methods for Hydroxyl Group Functionalization

Reaction Reagents Key Features
Monoetherification Alcohol, NaNO₂, H₂SO₄ Good yields and regioselectivity for less hindered OH. researchgate.net
Steglich Esterification Carboxylic Acid, DCC, DMAP Mild conditions, suitable for sensitive substrates. organic-chemistry.orgnih.gov
Esterification Acid Chloride, Pyridine Two-step process often involving initial formation of the acid chloride. commonorganicchemistry.com

Substitution of Halogen Atoms (e.g., Buchwald-Hartwig Amination)

The chlorine atoms on the aromatic ring of this compound can potentially be replaced via nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr): Direct nucleophilic aromatic substitution of aryl halides is generally difficult unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org While the methoxy and hydroxyl groups are activating for electrophilic substitution, their electron-donating nature does not facilitate SₙAr. However, under forcing conditions of high temperature and pressure, or through mechanisms like the benzyne (B1209423) pathway, substitution can sometimes be achieved. chemistrysteps.com

Buchwald-Hartwig Amination: A more versatile and modern method for the substitution of aryl halides is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgacsgcipr.orgorganic-chemistry.org This reaction is highly versatile with a broad substrate scope, including aryl chlorides. wikipedia.orgorganic-chemistry.org Therefore, the chlorine atoms of this compound could serve as handles for introducing amine functionalities via the Buchwald-Hartwig amination. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for the success of the reaction and would need to be optimized for this specific substrate. rsc.orgpurdue.edu

Oxidation and Reduction Chemistry

The benzenediol moiety of this compound is susceptible to oxidation. Hydroquinones and their derivatives can be oxidized to the corresponding quinones.

The oxidation of hydroquinone and chlorohydroquinone (B41787) to their respective benzoquinones has been studied using various oxidizing agents. rsc.orgorgsyn.org For instance, nitrous acid in an acidic aqueous solution can quantitatively convert chlorohydroquinone to chloro-p-benzoquinone. rsc.orgrsc.org The presence of electron-withdrawing substituents, such as chlorine, can make the hydroquinone more resistant to oxidation by increasing its redox potential. acs.org A study using a hydrogen peroxide-proline system for the oxidation of various hydroquinones showed that electron-deficient chlorohydroquinone required stronger acidic conditions (TFA) to achieve moderate yields of the corresponding 2-chloro-p-benzoquinone. acs.org Ruthenium complexes have also been shown to oxidize chlorohydroquinones. acs.org

The specific isomer of this compound would be expected to oxidize to the corresponding dichloromethoxybenzoquinone. The reaction conditions would likely need to be tailored to account for the electronic effects of the three substituents on the redox potential of the molecule.

Table 3: Oxidation of Substituted Hydroquinones

Substrate Oxidizing System Product Yield Reference
Hydroquinone H₂O₂-Proline, Acetic Acid p-Benzoquinone 58% acs.org
Chlorohydroquinone H₂O₂-Proline, Trifluoroacetic Acid 2-Chloro-p-benzoquinone 55% acs.org
Methylhydroquinone H₂O₂-Proline, Acetic Acid 2-Methyl-p-benzoquinone 92% acs.org
Trimethylhydroquinone H₂O₂-Proline, Acetic Acid 2,3,5-Trimethyl-p-benzoquinone 83% acs.org
Chlorohydroquinone Nitrous Acid, Aqueous Acid Chloro-p-benzoquinone Quantitative rsc.org

Reduction chemistry, while less explored in the provided context, would involve the conversion of the oxidized quinone form back to the benzenediol. This reversibility is a key feature of the hydroquinone/quinone redox couple and is important in various chemical and biological processes. chemistrysteps.com

Redox Potentials and Quinone Formation from Benzenediol Moiety

No experimental or calculated redox potential values for this compound have been found. For benzenediol (catechol) moieties in general, oxidation to the corresponding quinone is a characteristic reaction. libretexts.orgresearchgate.net This process involves the removal of two protons and two electrons. The redox potential for this transformation is influenced by the nature and position of substituents on the aromatic ring. wikipedia.org Electron-withdrawing groups, such as chlorine atoms, are expected to increase the redox potential, making the compound more difficult to oxidize compared to unsubstituted catechol. The methoxy group, being electron-donating, would typically have the opposite effect. The precise interplay of these substituents on the redox potential of this compound is not documented.

The formation of quinones from catechols can be achieved through electrochemical methods or with various oxidizing agents. libretexts.org These quinones are often highly reactive electrophiles. wustl.edumdpi.com

Selective Reduction of Aromatic Ring or Halogen Atoms

Specific methods for the selective reduction of either the aromatic ring or the chlorine atoms of this compound are not described in the available literature. In general, the reduction of aryl halides can be achieved through catalytic hydrogenation. The reactivity of halogens in such reactions typically follows the order I > Br > Cl, meaning chloroarenes are relatively resistant to reduction. nih.gov

Reduction of the aromatic ring of a substituted phenol (B47542) to a cyclohexanol (B46403) derivative usually requires more forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium. The presence of the hydroxyl and methoxy groups would also influence the reactivity and regioselectivity of such a reduction. Without specific studies on this compound, any proposed method would be purely speculative.

Photochemical Transformations of this compound

Photo-Induced Rearrangements and Cyclizations

There is no information available on photo-induced rearrangements or cyclizations of this compound. Photochemical reactions of substituted aromatic compounds can be complex, leading to a variety of products through different pathways, including rearrangements and cyclizations. mdpi.commdpi.comsoton.ac.uk For example, some photochemical reactions of chlorobenzenes can lead to the formation of new carbon-phosphorus bonds in the presence of a suitable phosphorus source. nih.gov Other complex photo-induced rearrangements can lead to ring contractions or the formation of new cyclic systems. nih.govrsc.org However, the specific photochemical behavior of this compound has not been reported.

Photodegradation Pathways and Products

The photodegradation of this compound has not been specifically studied. Chlorinated aromatic compounds in the environment can undergo photodegradation, often initiated by the homolytic cleavage of the carbon-chlorine bond upon absorption of UV light. nih.gov This process can lead to the formation of less chlorinated byproducts. The presence of hydroxyl and methoxy groups on the aromatic ring would likely influence the photodegradation pathway, potentially leading to the formation of various phenolic or quinonoid intermediates before eventual mineralization. The exact nature of these pathways and the resulting products for this compound remain uninvestigated.

Complexation and Supramolecular Interactions

Hydrogen Bonding Networks Involving Hydroxyl Groups

While no specific studies on the hydrogen bonding networks of this compound have been published, the presence of two adjacent hydroxyl groups (a catechol moiety) and a methoxy group suggests a high potential for forming intricate hydrogen bond networks. nih.govyasara.org The hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to intermolecular associations that would significantly influence the compound's physical properties, such as its melting point and solubility.

Intramolecular hydrogen bonding between the adjacent hydroxyl groups is also highly probable. Such interactions are common in catecholic compounds and can affect their conformation and reactivity. nih.gov The participation of the methoxy group's oxygen atom as a hydrogen bond acceptor in the supramolecular structure is also possible. mdpi.comhiroshima-u.ac.jp The precise geometry and strength of these potential hydrogen bonds in the solid state or in solution have not been determined experimentally for this compound.

π-π Stacking Interactions in Self-Assembly

The self-assembly of this compound in the solid state and in solution is significantly influenced by non-covalent interactions, among which π-π stacking plays a crucial role. While direct crystallographic or detailed theoretical studies on this compound are not extensively available in the public domain, the nature and strength of its π-π stacking interactions can be inferred from studies on analogous substituted aromatic systems. The interplay between the electron-withdrawing chloro substituents, the electron-donating methoxy group, and the hydrogen-bonding diol functionality dictates the geometry and energetic favorability of the stacking arrangements.

Theoretical and experimental studies on chlorobenzene (B131634) and other halogenated aromatic compounds provide insight into the likely stacking behavior of the dichlorinated ring of this compound. Computational studies on chlorobenzene clusters have identified several minimum energy structures for the dimer, with parallel-displaced π-stacked arrangements being the most prevalent. aip.orgmarquette.edu In these configurations, the aromatic rings are separated by approximately 3.3 Å. aip.org The presence of two chloro substituents on the benzenediol ring is expected to modulate the quadrupole moment of the aromatic system. This alteration of the electrostatic potential surface influences the preferred stacking geometry, often favoring arrangements that minimize electrostatic repulsion and maximize attractive dispersion forces. aip.org Furthermore, the chlorine atoms can participate in halogen bonding, a directional interaction that can compete with or complement π-π stacking in organizing the supramolecular assembly. aip.orgrsc.orgresearchgate.net The significant dipole moment of the carbon-chlorine bond can lead to more compact π-π stacking, which facilitates energy and charge transfer within the assembled structure. nih.gov

The catechol (1,2-benzenediol) moiety itself is known to participate in robust self-assembly, often driven by a combination of hydrogen bonding and π-π stacking. beilstein-journals.orgnih.govconicet.gov.ar The two adjacent hydroxyl groups can form strong intramolecular and intermolecular hydrogen bonds. These hydrogen bonds can create planar, sheet-like structures or other organized motifs, which are then further stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules or sheets. beilstein-journals.org The presence of both hydrogen bonding and π-π stacking can lead to complex and well-defined three-dimensional supramolecular architectures. nih.gov

In the case of this compound, a synergistic or competitive interplay between these forces is expected. The hydroxyl groups will strongly favor hydrogen-bonded networks. Within these networks, the dichlorinated and methoxylated aromatic rings will arrange themselves to optimize π-π stacking interactions. The final supramolecular structure will be a balance between the directional and strong hydrogen bonds and the less directional, but significant, π-π stacking and potential halogen bonding interactions.

To illustrate the typical parameters of such interactions, the following table presents data from theoretical studies on related aromatic systems.

Interacting MoleculesInteraction TypeCalculated Interaction Energy (kcal/mol)Interplanar Distance (Å)Reference
Chlorobenzene Dimerπ-π Stacking-2.5 to -3.0~3.3 aip.org
Benzene-Phenolπ-π StackingNot specifiedNot specified rsc.org
Anisole (B1667542) Derivatives + Methyl Acrylate (B77674)π-π Stacking-6.5 to -7.2Not specified nih.gov
Guaiacol-Benzoquinone ComplexCharge-Transfer/π-π-13.3 ± 0.6Not specified acs.org

This table provides representative values from studies on analogous compounds to illustrate the magnitude of π-π stacking interactions. The specific values for this compound may vary.

Derivatives and Analogues of Dichloromethoxybenzenediol for Advanced Research

Design and Synthesis of Structurally Modified Analogues

Variations in Halogenation Pattern and Position

The nature and position of the halogen atoms on the benzene (B151609) ring significantly influence the electronic properties and reactivity of the molecule. The synthesis of analogues with different halogenation patterns is a primary strategy for modulating these characteristics.

The introduction of chlorine or other halogens onto an aromatic ring is typically achieved through electrophilic aromatic substitution. youtube.com For instance, reacting a methoxybenzenediol precursor with a chlorinating agent like N-chlorosuccinimide (NCS) can lead to the desired dichlorinated product. mdpi.com The regioselectivity of this reaction—that is, the specific placement of the chlorine atoms—is directed by the existing methoxy (B1213986) and hydroxyl substituents on the ring.

Further research into halogenation might explore:

Alternative Halogens: The substitution of chlorine with bromine or iodine can be accomplished using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), respectively. youtube.com These changes would alter the electronic and steric profile of the molecule.

Positional Isomers: Synthesizing isomers with chlorine atoms at different positions on the benzene ring would allow for a systematic study of how halogen placement affects reactivity. This can be achieved by starting with differently substituted precursors or by controlling the reaction conditions to favor one isomer over another.

Analogue Type Synthetic Reagent Example Potential Impact on Properties
Brominated AnalogueN-Bromosuccinimide (NBS)Increased steric bulk, altered electronic effects
Iodinated AnalogueN-Iodosuccinimide (NIS)Further increased steric bulk, potential for different reactivity
Positional IsomerVaries with starting materialProbes the effect of substituent location on reactivity

Modifications of the Methoxy Group (e.g., longer alkyl ethers, dealkylation)

The methoxy group (-OCH₃) is another key site for structural modification. wikipedia.org Its electron-donating nature and steric bulk can be altered to study their impact on the molecule's properties. wikipedia.org

Common modifications include:

Longer Alkyl Ethers: The synthesis of analogues with longer alkyl chains (e.g., ethoxy, propoxy) in place of the methoxy group can be achieved through Williamson ether synthesis, where a dihydroxybenzene precursor is reacted with the corresponding alkyl halide.

Dealkylation: The complete removal of the methyl group to yield a trihydroxybenzene derivative (a benzenetriol) can be accomplished using strong acids or other demethylating agents. This modification would significantly increase the polarity of the molecule.

Modification Synthetic Approach Expected Change in Properties
Ethoxy AnalogueWilliamson ether synthesis with ethyl halideIncreased lipophilicity, minor steric increase
Propoxy AnalogueWilliamson ether synthesis with propyl halideFurther increased lipophilicity and steric bulk
Dealkylation (Benzenetriol)Demethylation with agents like HBr or BBr₃Increased polarity, potential for new hydrogen bonding interactions

Derivatization of Hydroxyl Groups (e.g., esters, ethers, carbamates)

The two hydroxyl (-OH) groups on the dichloromethoxybenzenediol ring are highly reactive and offer numerous possibilities for derivatization. nih.gov These reactions can be used to introduce a wide variety of functional groups, thereby altering the molecule's solubility, steric profile, and potential for intermolecular interactions.

Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base converts the hydroxyl groups into esters. researchgate.net This can be used to introduce both simple acetyl groups and more complex moieties.

Etherification: Further etherification of the hydroxyl groups can be achieved by reacting them with alkyl halides under basic conditions.

Carbamate Formation: Treatment with isocyanates leads to the formation of carbamates, introducing a nitrogen-containing functional group. nih.gov

Derivatization is a technique used to alter the structure of an analyte, which in turn changes its physical and chemical properties. researchgate.net

Derivative Reagent Class Functional Group Introduced Potential Application
EsterAcyl Chlorides, Acid Anhydrides-O-C(=O)-RPro-drug design, modifying solubility
EtherAlkyl Halides-O-RIncreasing lipophilicity, metabolic stability
CarbamateIsocyanates-O-C(=O)-NH-RIntroducing hydrogen bond donors/acceptors

Structure-Reactivity Relationship (SRR) Studies of Analogues

By synthesizing a library of this compound analogues, researchers can conduct detailed structure-reactivity relationship (SRR) studies. These studies aim to correlate specific structural features with the chemical reactivity and properties of the compounds.

Impact of Structural Changes on Reaction Kinetics and Selectivity

The modifications described above can have a profound impact on the kinetics and selectivity of reactions involving the this compound scaffold.

Reaction Kinetics: The rate of a reaction can be influenced by both electronic and steric factors. For example, replacing the methoxy group with a bulkier ethoxy group might sterically hinder the approach of a reactant to a nearby reactive site, thus slowing down the reaction. Conversely, changing the halogen from chlorine to bromine might alter the electronic density of the aromatic ring, which could either accelerate or decelerate a reaction depending on its mechanism.

Selectivity: Structural changes can also influence the selectivity of a reaction, favoring the formation of one product over another. For instance, in reactions involving the two hydroxyl groups, their relative acidity and steric accessibility can be fine-tuned through derivatization of one of the groups, leading to regioselective reactions at the other.

Electronic and Steric Effects of Substituents on Chemical Properties

The electronic and steric effects of the various substituents are fundamental to understanding the chemical properties of this compound and its analogues.

Preparation of Functionalized Polymers or Materials Incorporating this compound Moieties

The incorporation of benzenediol moieties, particularly those with halogen and methoxy substitutions, into polymer structures can impart unique functionalities and properties. The strategies for creating these advanced materials often leverage the reactive nature of the catechol hydroxyl groups and the influence of the ring substituents on polymerization and final material characteristics.

The synthesis of polymers incorporating benzenediol derivatives can be achieved through various polymerization techniques. The choice of method often depends on the desired polymer architecture and properties.

Free-Radical Polymerization : This is a common and versatile method for polymerizing vinyl monomers. nih.govyoutube.com Catechol derivatives can be modified with polymerizable groups, such as methacrylate, to allow their incorporation into polymer chains. For instance, dopamine (B1211576) methacrylate, a catechol derivative, has been copolymerized with other monomers like methoxyethyl acrylate (B77674) using free-radical polymerization to create functional polymers. acs.orgnih.gov This approach can be adapted for monomers derived from this compound, provided a polymerizable handle is introduced onto the molecule. The process typically involves an initiator, such as AIBN, and can be carried out in various solvents. sigmaaldrich.com Halogenated catechol derivatives, like chlorodopamine methacrylamide, have also been successfully polymerized using free-radical methods to create hydrogels and coatings. mdpi.com The presence of the catechol moiety can sometimes influence the polymerization kinetics. For example, the thermal autopolymerization of 4-vinylbenzyl piperidine (B6355638) was found to have a lower activation energy than styrene, a phenomenon attributed to the presence of the amine ring, which is analogous to how substituents on a benzene ring can affect reactivity. rsc.org

Oxidative Polymerization : Catechols and their derivatives are prone to oxidation, which can be harnessed for polymerization. nih.gov This method is famously used in the formation of polydopamine (PDA), where dopamine self-polymerizes in an aqueous, slightly basic solution through oxidation. mdpi.comresearchgate.net This strategy could potentially be applied to this compound, where the oxidation of the benzenediol group would lead to the formation of a polymer. The presence of dichloro- and methoxy- substituents would likely influence the rate and mechanism of this polymerization. Oxidative polymerization has also been used to synthesize polymers like poly(2-methoxy-1,4-phenylenesulfide) from bis(2-methoxyphenyl) disulfide, yielding a material with a high refractive index. researchgate.net

Polycondensation : This step-growth polymerization method involves the reaction of difunctional or polyfunctional monomers to form polymers, often with the elimination of a small molecule like water. Benzenediol derivatives can act as the diol component in the synthesis of polyesters and polyethers. For example, catechol-terminated poly(arylene sulfide)s have been synthesized, indicating that the diol functionality can be used to create specific polymer end-groups. acs.org The synthesis of poly(benzoxazole imide)s from isomeric diamines containing a benzoxazole (B165842) moiety with tetracarboxylic dianhydrides is another example of polycondensation yielding high-performance polymers with excellent thermal stability. rsc.org

Living/Controlled Radical Polymerization : Techniques like Atom Transfer Radical Polymerization (ATRP) offer precise control over polymer molecular weight, architecture, and dispersity. sigmaaldrich.com These methods have been used for the polymerization of a wide range of vinyl monomers from surface-tethered initiators to create polymer brushes. cmu.edu The synthesis of block copolymers with well-defined segments is a key advantage. For example, ATRP has been used to create block copolymers containing catechol-functionalized segments for adhesive applications. acs.org This level of control would be highly desirable for creating advanced materials from this compound-derived monomers.

The incorporation of halogenated and methoxy-substituted benzenediol moieties into polymers is expected to significantly influence their material properties, particularly their thermal stability and optical performance.

Thermal Stability

The thermal properties of polymers are crucial for their application in demanding environments. The introduction of aromatic and heterocyclic rings, as well as specific substituents, can enhance thermal stability.

Glass Transition Temperature (Tg) : The Tg is a critical parameter for amorphous or semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. nims.go.jp Polymers containing rigid backbones and bulky side groups tend to have higher Tg values. For example, poly(benzoxazole imide)s derived from isomeric diamines exhibit high Tg values ranging from 285 to 363 °C. rsc.org The incorporation of a this compound unit, with its rigid benzene ring and polar substituents, would likely increase the Tg of a polymer. Post-polymerization modifications, such as the alkylation of piperidine-containing polymers, have also been shown to increase Tg by restricting polymer mobility. rsc.org

Thermal Decomposition Temperature (Td) : The thermal stability of a polymer is often assessed by thermogravimetric analysis (TGA), which determines the temperature at which the material begins to degrade. mdpi.com Polymers with high aromatic content generally exhibit high thermal decomposition temperatures. For instance, poly(benzoxazole imide)s show 5% weight loss temperatures (Td5%) between 510–564 °C in a nitrogen atmosphere. rsc.org The presence of chlorine atoms, as in this compound, can also affect thermal degradation. In some cases, halogenated compounds can act as flame retardants, although they may also lead to the release of corrosive gases like HCl upon decomposition. researchgate.netgoogle.com The char yield, or the amount of residual material left after thermal decomposition at high temperatures, is another indicator of thermal stability and flame retardancy. researchgate.net

Table 1: Thermal Properties of Analogue Polymers

Polymer System Glass Transition Temperature (Tg) (°C) Decomposition Temperature (Td5%) (°C) Char Yield (%) Reference
Poly(benzoxazole imide)s (PBOPIs) 285 - 363 510 - 564 (in N₂) - rsc.org
Poly(4-EtVBP)-Br 219 - - rsc.org
Poly(4-TPhPVBP)-Br 176 - - rsc.org
Methoxy-substituted Poly(phenylene sulfide) (SMePPS) 103 319 - acs.org
Poly(N-aryl itaconimide)-co-styrene - ~360 - uni-freiburg.de

Optical Properties

The optical properties of polymers, such as refractive index and transparency, are critical for applications in lenses, displays, and other optical components.

Refractive Index (RI) : Polymers with high refractive indices (HRIPs) are sought after for the miniaturization of optical components. nii.ac.jp The RI of a polymer is related to its molar refractivity and molecular volume. nii.ac.jp Introducing atoms with high electron density, such as sulfur and aromatic rings, can increase the refractive index. Methoxy-substituted poly(phenylene sulfide)s, for example, exhibit a high refractive index (nD = 1.73). researchgate.net Catechol-terminated versions of these polymers can be used to create hybrid materials with inorganic nanoparticles like TiO₂ and ZrO₂, further boosting the refractive index to values as high as 1.82 while maintaining good transparency. researchgate.netacs.org The presence of chlorine atoms in this compound could also contribute to a higher refractive index.

Optical Transparency and Abbe Number : For many optical applications, high transparency in the visible light spectrum is essential. acs.org While increasing the refractive index can sometimes lead to coloration and reduced transparency, careful molecular design can mitigate this trade-off. acs.org The Abbe number is a measure of the chromatic aberration of a material; a higher Abbe number indicates less dispersion and is generally desirable for lens applications. researchgate.net Methoxy-substituted poly(phenylene sulfide) hybridized with ZrO₂ nanoparticles has been shown to possess a high refractive index while maintaining good transparency and a reasonable Abbe number. researchgate.net Photoresponsive polymers containing chromophores like azobenzene (B91143) can have their optical properties, such as light absorption, reversibly altered by light stimulation, opening up applications in smart materials. specificpolymers.com

Table 2: Optical Properties of Analogue Polymers

Polymer System Refractive Index (n) Wavelength (nm) Abbe Number (νD) Transparency (%T @ thickness) Reference
Methoxy-substituted PPS 1.73 589.3 (D-line) 22 - researchgate.net
Catechol-terminated Methoxy-substituted PPS with 30 wt% ZrO₂ 1.82 589.3 (D-line) 18 81% @ 1 µm (at 400 nm) researchgate.netacs.org
Methoxy- and Methylthio-substituted PPS copolymers >1.7 589.3 (D-line) - >74% @ 5.4 µm acs.org
S-OH/ZrO₂ hybrid film 1.80 633 36.8 - researchgate.net

Environmental Transformation and Degradation Pathways of Dichloromethoxybenzenediol

Abiotic Degradation Mechanisms

Abiotic degradation processes, which are independent of biological activity, play a crucial role in the transformation of organic pollutants in the environment. For Dichloromethoxybenzenediol, these pathways likely include photolysis, hydrolysis, and oxidation by environmental radicals.

Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light energy. For aromatic compounds like this compound, this process is a significant potential pathway for transformation in sunlit surface waters and the upper layers of soil. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the cleavage of chemical bonds.

Table 1: General Photodegradation Characteristics of Related Aromatic Compounds

Compound ClassGeneral ObservationsInfluencing FactorsPotential Products
Chlorinated PhenolsSusceptible to direct and indirect photolysis.Light intensity, pH, presence of sensitizers (e.g., humic acids).Lower chlorinated phenols, hydroquinones, ring cleavage products.
CatecholsCan be degraded by UV irradiation.Presence of oxygen and photosensitizers enhances degradation.Benzoquinones, organic acids, and eventually CO2.

Note: This table presents generalized findings for classes of compounds structurally related to this compound and is for illustrative purposes.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound towards hydrolysis is a key factor in its persistence in aqueous environments. For this compound, the ether linkage of the methoxy (B1213986) group and the carbon-chlorine bonds are potential sites for hydrolysis.

Generally, aryl-ether and aryl-chloride bonds are relatively stable to hydrolysis under typical environmental pH and temperature conditions. However, the presence of activating functional groups on the benzene (B151609) ring can influence this stability. While specific data on the hydrolytic half-life of this compound is not available, studies on some chlorinated aromatic compounds indicate that hydrolysis can occur, although often at slow rates in the absence of catalysts scispace.com.

In the environment, highly reactive radical species, particularly the hydroxyl radical (•OH), are primary drivers of the transformation of many organic pollutants scispace.com. These radicals are generated through various photochemical and chemical processes in water, air, and soil.

Hydroxyl radicals can react rapidly with aromatic compounds like this compound through addition to the aromatic ring or by abstracting a hydrogen atom from the hydroxyl or methoxy groups. These initial reactions lead to the formation of transient intermediates that can undergo further oxidation, often resulting in ring cleavage and eventual mineralization to carbon dioxide and water researchgate.net. The rate of these oxidative transformations is dependent on the concentration of both the target compound and the environmental radicals.

Biotic Degradation by Microorganisms

Biotic degradation, mediated by microorganisms, is a critical pathway for the removal of organic pollutants from the environment. The structural features of this compound suggest that it could be susceptible to microbial transformation.

While no microorganisms have been specifically identified for the degradation of this compound, several bacterial strains have been isolated that can transform and degrade structurally similar chlorinated phenols, guaiacols, and catechols. These microorganisms are often found in environments contaminated with pulp mill effluents or other industrial wastes nih.goviwaponline.com.

Table 2: Examples of Microbial Strains Degrading Structurally Related Compounds

Microbial StrainDegraded CompoundsKey TransformationReference
Rhodococcus sp.Polychlorinated phenols, guaiacols, syringolspara-hydroxylation, O-methylation nih.gov
Mycobacterium sp.Polychlorinated phenols, guaiacols, syringolspara-hydroxylation, O-methylation nih.gov
Rhodococcus chlorophenolicusPolychlorinated phenols, guaiacols, syringolspara-hydroxylation iwaponline.com
Sphingomonas wittichii RW1Dichlorinated dibenzo-p-dioxinsFormation of chlorocatechols researchgate.net
Ralstonia sp. PS12DichlorotoluenesDegradation via dichloromethylcatechols asm.orgnih.gov

Note: This table provides examples of microbial strains with the potential to transform compounds structurally analogous to this compound.

Based on the known metabolic pathways for chlorinated guaiacols and catechols, a plausible biotransformation pathway for this compound can be proposed. The initial steps are likely to involve the enzymatic modification of the functional groups attached to the benzene ring.

A primary and well-documented initial step in the microbial degradation of methoxylated aromatic compounds is O-demethylation . This reaction would convert this compound into a dichlorinated catechol derivative. This step is often a prerequisite for subsequent ring cleavage nih.gov.

Another potential initial attack is para-hydroxylation , as observed in the degradation of various chlorophenols by Rhodococcus chlorophenolicus iwaponline.com. This would involve the addition of a hydroxyl group to the ring, potentially with the concurrent removal of a chlorine atom if it is located at the para position.

Following the formation of a dichlorocatechol intermediate, the aromatic ring is likely cleaved by dioxygenase enzymes . In aerobic environments, this typically occurs via an ortho-cleavage pathway, leading to the formation of chlorinated muconic acids. These intermediates are then further metabolized, often with the removal of the chlorine atoms, and the resulting products enter central metabolic pathways such as the Krebs cycle epa.govresearchgate.net.

Under anaerobic conditions, reductive dechlorination may occur, where chlorine atoms are sequentially removed from the aromatic ring.

Table 3: Hypothetical Biotransformation Pathway of this compound

StepTransformationIntermediate/MetaboliteEnzymatic Process
1O-DemethylationDichlorocatechol derivativeMonooxygenase/demethylase
2Ring CleavageChlorinated muconic acid derivativeCatechol 1,2-dioxygenase
3Further DegradationIntermediates of central metabolismVarious enzymes

Note: This table outlines a plausible degradation pathway based on known microbial metabolism of similar compounds.

Enzymatic Mechanisms Involved in Biodegradation (e.g., dehalogenation, ring cleavage)

The biodegradation of this compound, a substituted aromatic compound, is presumed to proceed through enzymatic mechanisms similar to those observed for other chlorinated phenols. These mechanisms are primarily driven by microbial enzymes that catalyze dehalogenation and subsequent aromatic ring cleavage.

Dehalogenation: The initial and critical step in the biodegradation of chlorinated aromatic compounds is the removal of chlorine atoms from the aromatic ring, a process known as dehalogenation. This can occur either aerobically or anaerobically.

Oxidative Dehalogenation: Under aerobic conditions, monooxygenase and dioxygenase enzymes play a pivotal role. These enzymes introduce hydroxyl groups onto the aromatic ring, which can lead to the spontaneous or enzymatically catalyzed removal of chlorine atoms. For instance, the hydroxylation of a chlorinated phenol (B47542) can result in the formation of a chlorocatechol or chlorohydroquinone (B41787) intermediate. This process is crucial as it reduces the toxicity of the compound and prepares the ring for cleavage.

Reductive Dehalogenation: In anaerobic environments, the chlorine atoms are removed and replaced by hydrogen atoms. This reaction is catalyzed by reductive dehalogenases, which are often cobalamin-containing enzymes. This process is significant in anoxic sediments and groundwater.

Ring Cleavage: Following dehalogenation, the resulting diol (such as a catechol or hydroquinone (B1673460) derivative) undergoes cleavage of the aromatic ring. This is a key step in the mineralization of the compound. The two primary mechanisms for ring cleavage are:

Ortho-cleavage: Catalyzed by intradiol dioxygenases (e.g., catechol 1,2-dioxygenase), the ring is cleaved between the two hydroxyl groups. This pathway leads to the formation of muconic acid derivatives, which are then further metabolized.

Meta-cleavage: Catalyzed by extradiol dioxygenases (e.g., catechol 2,3-dioxygenase), the ring is cleaved adjacent to one of the hydroxyl groups. This results in the formation of a muconic semialdehyde, which enters subsequent metabolic pathways.

The specific pathway and the enzymes involved can be influenced by the microbial species present and the prevailing environmental conditions.

Environmental Persistence and Fate Modeling

The environmental persistence and fate of this compound are governed by a combination of its chemical properties and environmental factors. Modeling its behavior helps in predicting its longevity and distribution in various environmental compartments.

Estimation of Environmental Half-Lives

The persistence of chlorophenols generally increases with the degree of chlorination. gov.bc.ca Biodegradation is a key process influencing their half-life. In aerobic paddy soils, the half-lives of various phenol derivatives have been reported to range from 2 to 19 days. nih.gov Under anaerobic conditions, these half-lives can extend from 24 to over 700 days for certain compounds. nih.gov Photodegradation can also be a significant removal pathway in aquatic environments, with half-lives for some chlorophenols in sunlit estuarine water ranging from a few hours to several days. acs.org

Table 1: Estimated Environmental Half-Lives of Analogous Chlorinated Phenols

Environmental CompartmentDegradation ProcessEstimated Half-Life RangeKey Influencing Factors
Soil (Aerobic) Biodegradation2 - 19 days nih.govMicrobial population, soil organic matter, temperature, moisture
Soil (Anaerobic) Biodegradation24 - >700 days nih.govRedox potential, availability of electron acceptors, microbial consortia
Water (Surface) Photodegradation0.6 hours - 118 hours acs.orgSunlight intensity, water depth, pH, presence of photosensitizers
Water (Surface) Biodegradation<1 day - 9 days cdc.govMicrobial community, nutrient availability, temperature, acclimation
Sediment BiodegradationPotentially long (months to years)Anoxic conditions, high adsorption to organic matter

Note: Data is based on studies of various chlorophenols and phenol derivatives and serves as an estimation for this compound.

Transport and Distribution in Environmental Compartments (e.g., soil, water)

The transport and distribution of this compound in the environment are primarily influenced by its solubility, volatility, and sorption characteristics.

Soil: The mobility of phenolic compounds in soil is largely governed by their adsorption to soil organic matter and clay particles. scispace.com The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this partitioning behavior. chemsafetypro.comecetoc.org For methoxy-substituted phenols, mobility in soil can be very high. mdpi.com However, the presence of chlorine atoms generally increases the hydrophobicity and thus the tendency to adsorb to soil, which would reduce its mobility. The pH of the soil is also a critical factor, as it affects the ionization of the phenolic hydroxyl groups, with the anionic form being more mobile.

Water: In aquatic systems, this compound will partition between the water column, suspended sediments, and bottom sediments. Its water solubility and tendency to adsorb to organic matter will dictate its distribution. gov.bc.ca Volatilization from water is generally not a major transport pathway for phenols unless the water is shallow and subject to vigorous mixing. gov.bc.ca

Table 2: Factors Influencing the Transport and Distribution of this compound

Environmental CompartmentKey Transport/Distribution ProcessesFactors Influencing the Process
Soil Adsorption/Desorption, LeachingSoil organic matter content, clay content, pH, water infiltration rate
Water Partitioning to sediment, VolatilizationWater solubility, organic carbon content of sediment, water flow and mixing
Air Atmospheric DepositionVolatility, atmospheric particulate matter

Analytical Methods for Environmental Monitoring and Metabolite Detection

The reliable detection and quantification of this compound and its degradation products in complex environmental matrices are essential for monitoring its fate and assessing potential risks.

Development of Sensitive and Selective Detection Methods in Complex Matrices

Advanced analytical techniques are required to achieve the low detection limits necessary for environmental monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. For polar analytes like phenols, derivatization is often necessary to improve their volatility and chromatographic behavior. acs.orgnih.govresearchgate.net Common derivatizing agents include silylating agents (e.g., BSTFA) and acetic anhydride. acs.orgscribd.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become increasingly popular for the analysis of polar and non-volatile compounds as it often does not require derivatization. measurlabs.comnih.gov Ultra-high-performance liquid chromatography (UPLC) coupled with MS/MS offers enhanced resolution, sensitivity, and speed. measurlabs.commdpi.com This technique is particularly well-suited for analyzing this compound and its more polar metabolites directly from water samples or soil extracts.

Quantification of this compound and its Degradation Products in Environmental Samples

Accurate quantification requires robust sample preparation and analytical methods.

Sample Preparation: Extraction of the target analytes from environmental samples is a critical first step. Solid-phase extraction (SPE) is commonly used for water samples, while techniques like pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are employed for soil and sediment samples.

Quantification: Quantification is typically performed using isotope dilution mass spectrometry, where a known amount of a stable isotope-labeled internal standard is added to the sample prior to extraction. This approach corrects for losses during sample preparation and for matrix effects during analysis, leading to highly accurate and precise results. The use of multiple reaction monitoring (MRM) in tandem mass spectrometry enhances the selectivity of the analysis, minimizing interferences from the complex sample matrix. nih.gov

Table 3: Analytical Techniques for the Determination of this compound and its Metabolites

Analytical TechniqueSample PreparationDerivatizationKey Advantages
GC-MS SPE (water), PLE/QuEChERS (soil)Often required (e.g., silylation, acetylation) acs.orgscribd.comHigh resolution, extensive spectral libraries for identification
UPLC-MS/MS SPE (water), PLE/QuEChERS (soil)Generally not requiredHigh sensitivity and selectivity, suitable for polar and non-volatile compounds measurlabs.comnih.gov

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Q & A

Q. What are the established synthesis routes for Dichloromethoxybenzenediol, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via chlorination of methoxy-substituted diol precursors. A common approach involves electrophilic aromatic substitution using chlorine gas or sulfuryl chloride under controlled acidic conditions. To optimize purity:
  • Purification : Use recrystallization with ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to remove chlorinated byproducts .
  • Quality Control : Monitor purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS (electron ionization mode) to ensure >98% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :
  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns consistent with chlorine substituents .
  • IR : Detect O–H stretching (broad ~3200–3500 cm1^{-1}) and C–Cl vibrations (600–800 cm1^{-1}) .
  • MS : High-resolution mass spectrometry (HRMS) in ESI+^+ mode confirms molecular ion peaks and isotopic patterns due to chlorine atoms .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 72 hours. Analyze degradation via HPLC. Stability decreases in alkaline conditions due to hydrolysis of methoxy groups .
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C suggests high thermal stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxic effects of this compound across different cell lines?

  • Methodological Answer : Address discrepancies by:
  • Standardized Protocols : Use identical cell culture conditions (e.g., media, serum concentration) and exposure times. For example, discrepancies in IC50_{50} values between HepG2 and HEK293 cells may arise from metabolic enzyme variability .
  • Mechanistic Studies : Perform RNA-seq or proteomics to identify cell-specific pathways (e.g., oxidative stress response genes like Nrf2 or HO-1) .
  • Data Replication : Validate findings in 3D cell models or organoids to better mimic in vivo conditions .

Q. What analytical methods are recommended for detecting this compound metabolites in environmental samples?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges for water/soil samples. For biological matrices, employ liquid-liquid extraction (ethyl acetate) .
  • Detection :
  • LC-MS/MS : Quantify metabolites (e.g., dechlorinated derivatives) using MRM transitions. Example: Parent ion m/z 235 → fragment m/z 167 (collision energy 20 eV) .
  • GC-ECD : For chlorinated degradation products, use a DB-5MS column with electron capture detection (LOD: 0.1 ppb) .

Q. How does this compound interact with biomolecules such as DNA or proteins, and what experimental approaches validate these interactions?

  • Methodological Answer :
  • DNA Binding : Use ethidium bromide displacement assays (fluorescence quenching) or comet assays to assess DNA damage. For example, dose-dependent increases in tail moment indicate genotoxicity .
  • Protein Interactions :
  • Docking Studies : Perform molecular docking (AutoDock Vina) with target proteins (e.g., cytochrome P450 enzymes) to predict binding affinities .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D values for albumin interactions) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the environmental persistence of this compound?

  • Methodological Answer :
  • Half-Life Studies : Compare degradation rates in aerobic vs. anaerobic soils. For example, aerobic half-life may be 30 days (microbial activity) vs. 120 days in anaerobic sediments due to reduced bioavailability .
  • Advanced Modeling : Use QSAR models to predict persistence based on logPP (2.8) and molar refractivity. Discrepancies may arise from variable soil organic carbon content .

Methodological Tables

Q. Table 1. Comparison of Analytical Methods for this compound

MethodSensitivity (LOD)Sample TypeKey ApplicationsReference
HPLC-UV0.5 ppmPure synthesisPurity assessment
GC-MS0.1 ppbEnvironmentalDegradation product detection
LC-MS/MS0.05 ppbBiological fluidsMetabolite quantification

Q. Table 2. Stability Profile Under Accelerated Conditions

ConditionDegradation (%)Major ByproductMechanism
pH 2, 72 hr<5%NoneAcid-stable
pH 12, 72 hr40%DichlorocatecholAlkaline hydrolysis
60°C, 14 days15%Methoxy-quinoneThermal oxidation

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